molecular formula C12H16N2O B1199991 N-Methylcytisine CAS No. 63699-79-6

N-Methylcytisine

Cat. No.: B1199991
CAS No.: 63699-79-6
M. Wt: 204.27 g/mol
InChI Key: CULUKMPMGVXCEI-UHFFFAOYSA-N
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Description

N-Methylcytisine is a quinolizidine alkaloid found in various plant species, particularly within the Leguminosae family. It is structurally related to cytisine and exhibits a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylcytisine can be synthesized through several methods. One approach involves the methylation of cytisine using methyl iodide in the presence of a base such as potassium carbonate. Another method includes the reductive alkylation of cytisine with formaldehyde and formic acid .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of cytisine from plant sources followed by chemical modification. The extraction process often employs solvents like ethanol or methanol, and the subsequent methylation is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methylcytisine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Methylcytisine exerts its effects primarily through interaction with nicotinic acetylcholine receptors in the central nervous system. It binds selectively to these receptors, modulating neurotransmitter release and influencing neuronal activity. This interaction is believed to underlie its nootropic and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylcytisine is unique in its specific binding affinity to nicotinic acetylcholine receptors and its potential therapeutic applications. Unlike nicotine, it does not exhibit addictive properties, making it a safer alternative for medicinal use .

Properties

IUPAC Name

11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUKMPMGVXCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871680
Record name 3-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63699-79-6, 486-86-2
Record name 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63699-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CYTISINE, 3-METHYL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methylcytisine
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Customer
Q & A

Q1: What is the toxicity profile of Caulophylline compared to similar compounds like Cytisine and Nicotine?

A1: Caulophylline is significantly less toxic than Cytisine and Nicotine. In mice studies, Caulophylline hydrogen iodide was found to be one-fifth to one-tenth as toxic as Cytisine, while Caulophylline methiodide exhibited even lower toxicity, being less than one-thirtieth as toxic as Cytisine []. While all three compounds show similar peripheral effects, Caulophylline requires significantly higher doses to elicit comparable responses to Cytisine and Nicotine [].

Q2: What analytical techniques are commonly employed for the identification and quantification of Caulophylline in plant extracts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing Caulophylline in plant extracts, such as those from Radix Caulophylli []. This method allows for the separation and identification of various compounds, including Caulophylline, based on their retention times and mass spectral characteristics []. The use of a DB-5MS capillary column and specific temperature programming enables efficient separation and detection of Caulophylline along with other constituents [].

Q3: Beyond its presence in Radix Caulophylli, in what other plant species has Caulophylline been identified?

A3: Caulophylline has been identified in several plant species besides Radix Caulophylli. Research has shown its presence in:

  • Thermopsis lanceolata []
  • Leontice kiangnanensis []
  • Teline monspessulana [, ]

Q4: What are the potential ecological implications of Caulophylline, particularly concerning invasive species?

A5: Studies have shown that Teline monspessulana, an invasive species, produces Caulophylline along with other alkaloids and phenolic compounds []. These compounds, particularly the alkaloids, have been shown to negatively affect the germination and growth of Nothofagus obliqua, a native Chilean tree species []. This suggests that Caulophylline, as part of the allelopathic arsenal of T. monspessulana, could be contributing to its invasive success by inhibiting the growth and establishment of native species [].

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